(3R,4S)-4-Fluoropiperidin-3-ol hydrochloride is a fluorinated piperidine derivative characterized by a fluorine atom attached to the piperidine ring. This compound is notable for its potential applications in medicinal chemistry, particularly in drug development due to its improved metabolic stability and bioavailability compared to non-fluorinated analogs. The hydrochloride form enhances its solubility in water, facilitating its use in various scientific and industrial applications .
This compound falls under the class of fluorinated piperidines, which are commonly utilized in pharmaceutical synthesis. The chemical structure is defined by the presence of a hydroxyl group and a fluorine atom on the piperidine ring, contributing to its unique properties. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is [(3R,4S)-3-fluoropiperidin-4-yl]methanol; hydrochloride .
The synthesis of (3R,4S)-4-Fluoropiperidin-3-ol hydrochloride typically involves several key steps:
The molecular formula of (3R,4S)-4-Fluoropiperidin-3-ol hydrochloride is C₅H₁₁ClFNO, with a molecular weight of approximately 155.60 g/mol.
The compound features:
(3R,4S)-4-Fluoropiperidin-3-ol hydrochloride can participate in various chemical reactions typical for piperidine derivatives:
The reactivity of (3R,4S)-4-Fluoropiperidin-3-ol hydrochloride is influenced by both the fluorine substituent and the hydroxyl group, which can alter electronic properties and sterics during reactions.
The mechanism of action for (3R,4S)-4-Fluoropiperidin-3-ol hydrochloride primarily revolves around its interactions with biological targets:
Data from studies indicate that these modifications can significantly impact pharmacodynamics and pharmacokinetics, making them valuable in drug design .
Key chemical properties include:
(3R,4S)-4-Fluoropiperidin-3-ol hydrochloride has several important applications:
Stereoselective C–F bond formation in piperidines requires overcoming significant geometric and electronic challenges. Two dominant approaches exist:
Electrophilic Fluorination:Chiral enolates derived from N-protected piperidinones react with Selectfluor® or NFSI. A 3,4-disubstituted piperidinone precursor enables trans-selectivity, but careful optimization achieves the required cis-(3R,4S) configuration. For example, using (S)-tert-butanesulfinamide as a chiral auxiliary directs electrophilic fluorine delivery to the Re face of C4, yielding the (4S)-fluoro adduct with >95% de [1] [7].
Nucleophilic Fluorination:Epoxide ring-opening or Mitsunobu reactions on diol intermediates provide complementary routes. cis-3,4-Epoxypiperidine undergoes regioselective HF-pyridine attack at C4 under anhydrous conditions, affording the trans-diaxial fluorohydrin – later identified as the (3R,4S) isomer due to ring inversion energetics. Computational studies reveal a stabilizing C–F⋯N+ interaction (5.0 kcal/mol stabilization) that favors the axial fluorine conformation in protonated intermediates (Figure 1) [7].
Table 1: Comparison of Fluorination Methods
Method | Reagent | Stereoselectivity | Yield Range | Key Limitation |
---|---|---|---|---|
Electrophilic (Enolate) | NFSI/Selectfluor | 88–95% de | 60–75% | Requires chiral auxiliaries |
Nucleophilic (Epoxide) | HF-Pyridine | >99% de | 45–68% | Regiochemistry control |
Mitsunobu Displacement | DEAD/TBABF₄ | Inversion only | 70–82% | Elimination side products |
The C3-hydroxyl group installation must complement fluorination stereochemistry. Key strategies include:
Asymmetric Dihydroxylation:1,2,3,6-Tetrahydropyridine precursors undergo Sharpless asymmetric dihydroxylation (AD-mix-β) to install syn-(3R,4R) diols. Subsequent fluorination via Mitsunobu conditions (Ph₃P, DIAD, TBAF) inverts C4 configuration to yield (3R,4S)-fluorohydrin. This stepwise approach achieves >99% ee but suffers from lengthy protection/deprotection sequences [1] [4].
Epoxide Hydrolysis:cis-3,4-Epoxypiperidine undergoes acid-catalyzed hydrolysis. Under pH-controlled conditions (pH 4–5, 50°C), regioselective C3 attack yields the trans-diaxial (3R,4S)-fluorohydrin after fluorination. Solvent tuning (dioxane/water mixtures) minimizes diol formation (<5%) [3].
Table 2: Hydroxyl Group Introduction Methods
Strategy | Precursor | Conditions | (3R,4S) Selectivity | Yield |
---|---|---|---|---|
Asymmetric Dihydroxylation | 3,4-Dehydropiperidine | AD-mix-β, t-BuOH/H₂O | >99% ee | 65% |
Epoxide Hydrolysis | cis-Epoxypiperidine | 0.1M H₂SO₄, dioxane, 50°C | 95% de | 82% |
Reductive Amination | 3-Keto-4-fluoropiperidine | NaBH₄, MeOH, −20°C | 3:1 dr | 55% |
Hydrochloride salt formation enhances crystallinity, stability, and bioavailability. Critical parameters include:
Solvent Optimization:EtOAc/MeOH (4:1) provides high solubility for the free base and induces rapid crystallization upon HCl gas bubbling. Isopropanol yields larger crystals but traps solvent (0.5% w/w residual IPA). Acetonitrile avoids solvation but gives low yields (55%) due to poor free base solubility [2] [5].
Counterion Rationale:HCl is preferred over citric or maleic acids due to minimal molecular weight increase (maximizing drug loading) and low hygroscopicity. Water sorption isotherms show <0.1% weight gain at 75% RH, critical for solid-state stability. Mesylate salts were rejected due to API degradation at high humidity (5% impurity at 40°C/75% RH after 4 weeks) [2] [5].
Crystallization Dynamics:Anti-solvent addition (MTBE to EtOAc/MeOH solutions) generates micronized particles (D₉₀ = 15 µm), improving dissolution. Slower cooling rates (0.5°C/min) from 50°C to 5°C yield stable polymorph Form I (melting point 192–194°C with decomposition) [5].
Protecting groups dictate stereochemical integrity during synthesis:
Limitations: Acidic conditions risk epimerization at C3; requires strict temperature control (<25°C during deprotection) [3] [7]
Cbz (Carbobenzyloxy):
Limitations: Pd/C-catalyzed deprotection causes partial defluorination (8–12% yield loss) [1]
Bz (Benzoyl):
Table 3: Protecting Group Performance
Group | Deprotection Conditions | Epimerization Risk | Overall Yield | Configuration Purity |
---|---|---|---|---|
Boc | 25% TFA/DCM, 2h | Moderate (5%) | 78% | 99.5% de |
Cbz | 10% Pd/C, H₂ (1 atm) | Low (<1%) | 65% | 99.8% de |
Bz | 1M KOH, MeOH, 25°C | High (15%) | 82% | 85% de |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7